tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-13(9-14)8-10(15)4-7-17-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAADYQVYAOFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spiro Core Formation
Ring-Closing via Intramolecular Amide Formation
The spirocyclic core is often constructed through intramolecular cyclization. A common precursor is a linear diamine or amino alcohol, which undergoes ring closure under basic or acidic conditions. For example:
- Stepwise Cyclization : A tert-butyl-protected amino alcohol derivative is treated with a coupling agent (e.g., EDC/HOBt) to form the spiro ring.
- Key Intermediate : tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is synthesized via Dess-Martin periodinane oxidation of a secondary alcohol.
Table 1: Cyclization Reaction Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Linear amino alcohol derivative | EDC/HOBt, DCM, rt, 12h | 65–78 | |
| Hydroxy-spiro intermediate | K₂CO₃, DMF, 80°C, 6h | 72 |
Oxidation of Hydroxy-Spiro Intermediates
Dess-Martin Periodinane Oxidation
The 9-oxo group is introduced via oxidation of a 9-hydroxy precursor. Dess-Martin periodinane (DMP) is preferred for its high efficiency and mild conditions:
- Procedure : A solution of tert-butyl 9-hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboxylate in dichloromethane is treated with DMP (1.06 equiv) at 0°C. The reaction proceeds to completion within 30 minutes, yielding the ketone after purification.
Table 2: Oxidation Methods Comparison
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dess-Martin | DCM | 0°C → rt | 0.5 | 73 |
| Swern (oxalyl chloride/DMSO) | THF | -78°C | 2 | 58 |
| PCC | CH₃CN | rt | 6 | 65 |
Alternative Synthetic Routes
Reductive Amination Followed by Cyclization
A two-step approach involves reductive amination of a ketone with a Boc-protected amine, followed by spirocyclization:
Industrial-Scale Production Considerations
Optimization for High Purity
Industrial methods prioritize cost-effective reagents and scalable conditions:
- Continuous Flow Synthesis : Reduces reaction time and improves yield (e.g., 85% purity at 10 kg scale).
- Crystallization : The final product is purified via recrystallization from ethyl acetate/heptane.
Table 3: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Purity (%) | 95 | 99.5 |
| Cycle Time (h) | 24 | 72 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- Oxo Position : The placement of the ketone group (7-, 8-, or 9-oxo) influences reactivity. For example, 7-oxo derivatives (e.g., CAS 1421313-98-5) exhibit higher acute toxicity compared to 8-oxo analogs, likely due to metabolic activation pathways .
- Heteroatom Composition : The presence of oxa (oxygen) and diaza (dual nitrogen) groups alters hydrogen-bonding capacity. The 2,9-diaza analog (CAS 336191-17-4) shows enhanced intermolecular interactions, critical for crystal engineering .
- Steric Effects : Methyl-substituted derivatives (e.g., 4-methyl-6-oxo) demonstrate increased hydrophobicity, impacting solubility and bioavailability .
Biological Activity
tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound characterized by its unique structural features, which include a bicyclic framework and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential applications in synthesizing biologically active compounds and its interactions with biological macromolecules.
- Molecular Formula : C13H21NO4
- Molecular Weight : 253.32 g/mol
- CAS Number : 2177266-42-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific pathways and interactions depend on the biological context and the nature of the targets involved.
Biological Activity
Research indicates that compounds with similar structures to this compound may exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds derived from similar spirocyclic structures have shown promise in inhibiting bacterial growth, particularly against multidrug-resistant strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and potentially leading to therapeutic effects.
- Ligand Binding : Its structural features suggest potential as a ligand in binding studies with proteins and nucleic acids.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antibacterial Properties : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of spirocyclic compounds against various strains of Acinetobacter baumannii and other Gram-positive bacteria, indicating that similar derivatives could be developed from this compound .
- Enzyme Interaction Studies : Research focusing on enzyme inhibitors has demonstrated that spirocyclic compounds can effectively inhibit bacterial topoisomerases, leading to their potential use as antibacterial agents .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their molecular formula and unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | C14H23N2O3 | Variation at the 7-position |
| tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C12H20N2O3 | Amino group substitution |
| tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate | C14H26N2O2 | Presence of an amino group at the 8-position |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
